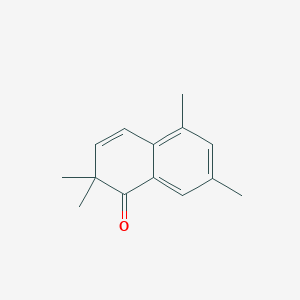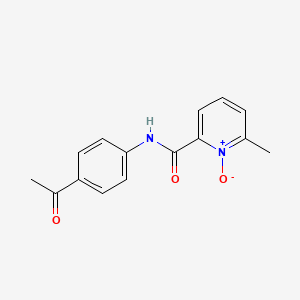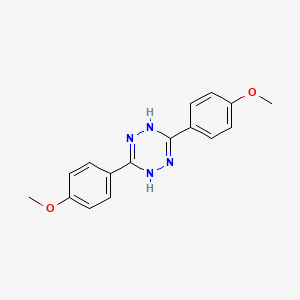
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is a chemical compound with the molecular formula C10H12Cl3N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a methyl group and a 2,2,2-trichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- typically involves the alkylation of N-methylbenzenemethanamine with 2,2,2-trichloroethanol. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of 2,2,2-trichloroethanol. The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trichloroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the trichloroethyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, 2-methyl-: Substituted with a methyl group at the 2-position, leading to variations in steric and electronic effects.
Uniqueness
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
57675-91-9 |
|---|---|
Fórmula molecular |
C10H12Cl3N |
Peso molecular |
252.6 g/mol |
Nombre IUPAC |
N-benzyl-2,2,2-trichloro-N-methylethanamine |
InChI |
InChI=1S/C10H12Cl3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
NFRKLJZUNQOIJK-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)







![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)


